CUDC-907, also known as Fimepinostat, is a first-in-class, orally bioavailable small molecule designed as a dual inhibitor of histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks) [, ]. This dual functionality stems from integrating a HDAC inhibitory functionality into a PI3K inhibitor pharmacophore []. CUDC-907 displays potent inhibition against Class I PI3K subtypes (α, β, and δ) [, , ] and Class I and II HDAC subtypes [, ]. It exhibits anti-tumor activity in a wide range of preclinical cancer models, especially those driven by MYC [, ]. CUDC-907 is currently under investigation in various clinical trials for hematologic malignancies, solid tumors, and other conditions [, , , , , , , ].
CUDC-907 was developed by the pharmaceutical company Curis, Inc. It has been investigated in preclinical models for its efficacy against various cancer types, including bladder cancer, small cell lung cancer, and others. The compound is typically obtained from specialized chemical suppliers for research purposes.
CUDC-907 falls under the category of dual inhibitors targeting both the phosphoinositide 3-kinase pathway and histone deacetylases. This unique mechanism allows it to exert effects on multiple cellular processes, including cell cycle regulation, apoptosis, and cellular migration.
The synthesis of CUDC-907 involves several chemical reactions that allow for the construction of its complex molecular framework. The detailed synthetic route typically includes:
The synthetic pathway may involve:
CUDC-907 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 368.39 g/mol.
The structural analysis reveals:
CUDC-907 participates in various chemical reactions relevant to its mechanism of action:
The effectiveness of CUDC-907 in these reactions can be quantified using assays such as Western blotting to measure changes in protein acetylation levels and phosphorylation states.
The mechanism through which CUDC-907 exerts its effects involves:
Studies have shown that treatment with CUDC-907 leads to significant reductions in tumor growth rates in various preclinical models, demonstrating its potential efficacy as an anticancer agent.
Relevant data from studies indicate that CUDC-907 exhibits a favorable pharmacokinetic profile, contributing to its potential as a therapeutic agent.
CUDC-907 has been extensively researched for its applications in oncology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3